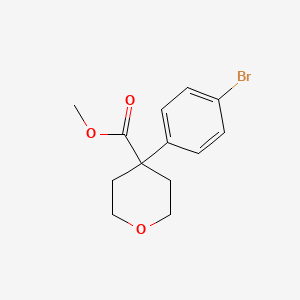

4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester

Description

2D Structure

The compound consists of:

- A tetrahydropyran ring (six-membered oxygen-containing heterocycle in chair conformation).

- A 4-bromophenyl group attached to the 4-position of the pyran ring.

- A methyl ester (–COOCH₃) group at the same 4-position.

Structural formula :

O

||

OCH₃-C-O-C

|

C6H4-Br (para-substituted)

3D Conformation

The tetrahydropyran ring adopts a chair conformation , minimizing steric strain. The bromophenyl and ester groups occupy equatorial positions to reduce 1,3-diaxial interactions. Computational models (e.g., PubChem 3D Viewer) confirm this geometry .

Physicochemical Properties

Key physicochemical properties include:

The compound’s low water solubility arises from its hydrophobic bromophenyl and ester moieties. Stability studies suggest degradation under prolonged exposure to light or moisture .

Data Table: Summary of Physicochemical Data

| Parameter | Details |

|---|---|

| Molecular Formula | C₁₃H₁₅BrO₃ |

| Molecular Weight | 299.16 g/mol |

| XLogP3 (Partition Coefficient) | ~2.5 (estimated) |

| Topological Polar Surface Area | 46.5 Ų (esters + ether oxygen) |

| Refractive Index | ~1.581 (analogous compounds) |

Properties

IUPAC Name |

methyl 4-(4-bromophenyl)oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-16-12(15)13(6-8-17-9-7-13)10-2-4-11(14)5-3-10/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOQGIOUFOTDFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Tetrahydropyran Ring

The tetrahydropyran ring is generally constructed via cyclization reactions of suitable precursors under acidic or basic catalysis. Common approaches include:

- Acid-catalyzed cyclization of hydroxyalkyl precursors

- Intramolecular nucleophilic substitution to close the six-membered oxygen-containing ring

The choice of catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and solvent (e.g., methanol, water) significantly influences the reaction rate and ring closure efficiency.

Introduction of the 4-Bromophenyl Group

The 4-bromophenyl moiety is introduced predominantly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This involves:

- Reacting a boronic acid derivative of the tetrahydropyran intermediate with 4-bromophenyl halide

- Using palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3)

- Conducting the reaction in solvents like tetrahydrofuran or dioxane under inert atmosphere

This method provides high regioselectivity and functional group tolerance, crucial for retaining the integrity of the tetrahydropyran ring.

Esterification to Methyl Ester

The carboxylic acid group is converted into the methyl ester through esterification, commonly by:

- Treating the acid with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid

- Performing the reaction under reflux conditions to drive the equilibrium toward ester formation

This step ensures the final compound has the desired methyl ester functionality.

Industrial Preparation Considerations

Industrial-scale synthesis adapts the above laboratory methods with modifications to enhance efficiency:

- Use of continuous flow reactors for better heat and mass transfer

- Automated systems for precise control of reaction parameters

- Optimization of catalyst loading and solvent recycling to reduce costs and environmental impact

These adaptations help achieve higher yields and reproducibility on a commercial scale.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Catalyst/Agent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Tetrahydropyran ring formation | Hydroxyalkyl precursor, acid catalyst | 20–80 | Methanol, water | Sulfuric acid, p-TsOH | 75–85 | Acid catalysis favors cyclization |

| 4-Bromophenyl introduction | Boronic acid derivative + 4-bromophenyl halide | 50–90 | THF, dioxane | Pd(PPh3)4, K2CO3 | 80–90 | Suzuki coupling under inert atmosphere |

| Esterification | Carboxylic acid + methanol + acid catalyst | 60–70 (reflux) | Methanol | H2SO4, HCl | 85–95 | Reflux to drive ester formation |

Research Findings and Optimization

- Catalyst Efficiency: Palladium catalysts with triphenylphosphine ligands have been shown to improve coupling efficiency and reduce side reactions.

- Solvent Effects: Polar aprotic solvents like tetrahydrofuran enhance the Suzuki coupling rate, while protic solvents such as methanol are preferred for esterification.

- Temperature Control: Maintaining moderate temperatures during cyclization and coupling prevents decomposition of sensitive intermediates.

- Acid Selection: Strong acids like sulfuric acid are effective for esterification but require careful handling to avoid overreaction or hydrolysis.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Tetrahydropyran ring formation | Acid-catalyzed cyclization | Hydroxyalkyl precursors, H2SO4 | 20–80 °C, methanol/water | High ring closure efficiency | Requires careful acid handling |

| Bromophenyl group introduction | Suzuki-Miyaura coupling | Boronic acid, 4-bromophenyl halide, Pd catalyst | 50–90 °C, THF/dioxane | High regioselectivity, mild conditions | Catalyst cost, air sensitivity |

| Esterification | Acid-catalyzed esterification | Carboxylic acid, methanol, H2SO4/HCl | Reflux at 60–70 °C | High yield, straightforward | Equilibrium reaction, requires reflux |

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The tetrahydropyran ring may also contribute to the compound’s overall biological activity by stabilizing its interaction with target molecules.

Comparison with Similar Compounds

Ethyl Ester Analog: 4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-carboxylic acid ethyl ester

- Structural Differences : The ethyl ester variant (CAS 1227160-22-6) replaces the methyl ester with an ethyl group, marginally increasing hydrophobicity and molecular weight.

- Applications : Ethyl esters often exhibit improved solubility in organic solvents, which could enhance reactivity in certain coupling reactions.

Pyrrolidine Derivative: (3S,4R)-Methyl 4-(4-bromo-phenyl)pyrrolidine-3-carboxylate

- Core Structure : Replaces tetrahydropyran with a pyrrolidine (five-membered nitrogen-containing ring), introducing stereochemical complexity (3S,4R configuration).

- Properties : The nitrogen atom enables hydrogen bonding (e.g., N–H∙∙∙O interactions), influencing crystallinity and intermolecular interactions .

- Synthesis & Cost : Synthesized via stereoselective methods; high cost ($4,000/g) indicates specialized applications or challenging synthesis .

Thiophene-Based Compound: 4-(4-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester

- Core Structure : Aromatic thiophene ring with electron-withdrawing groups (chlorosulfonyl, trifluoromethyl).

- Reactivity : The planar thiophene core facilitates electrophilic substitution, while electron-deficient substituents enhance stability toward oxidation.

Isoxazole Derivatives: 5-(4-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester

- Core Structure: Five-membered isoxazole ring (O and N atoms), known for metabolic stability and medicinal chemistry applications.

- Synthesis : Prepared via cyclization reactions, with hydrolysis to carboxylic acids using LiOH/MeOH (60°C, 1 hour) .

- Applications : Common in agrochemicals and drug discovery due to their resistance to enzymatic degradation.

Biphenyl Derivative: 4-(4'-Methylsulfanyl-biphenyl-4-yl)-4-oxo-butyric acid methyl ester

- Structure : Biphenyl system with a methylsulfanyl group and ketone functionality.

- Synthesis : Synthesized via Suzuki coupling using Pd(0) catalysts, demonstrating compatibility with cross-coupling methodologies .

- Reactivity : The ketone group enhances electrophilicity, enabling nucleophilic additions or reductions.

1,4-Dihydropyridine Derivative: 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

- Core Structure : Partially unsaturated dihydropyridine ring with two ester groups.

- Applications : Dihydropyridines are widely used as calcium channel blockers (e.g., nifedipine analogs).

Comparative Data Table

Key Findings and Implications

- Structural Flexibility : The tetrahydropyran core offers rigidity and oxygen-mediated hydrogen bonding, whereas pyrrolidine and dihydropyridine derivatives introduce nitrogen-based reactivity.

- Electronic Effects : Electron-withdrawing groups (e.g., CF3, chlorosulfonyl) in thiophene/isoxazole derivatives enhance stability but limit nucleophilic attack.

- Synthetic Accessibility : Palladium-catalyzed couplings (e.g., Suzuki in biphenyl synthesis) and LiOH-mediated hydrolyses (isoxazole derivatives) are robust methods for analog preparation.

- Applications : The main compound’s ester group and bromophenyl substituent make it a precursor for further functionalization, while dihydropyridines and isoxazoles are more suited for drug discovery.

Biological Activity

4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester (CAS No. 894399-90-7) is a compound of interest due to its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant research findings, providing a comprehensive overview based on diverse sources.

The molecular formula of 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester is CHBrO, with a molecular weight of approximately 285.13 g/mol. The compound features a tetrahydropyran ring substituted with a bromophenyl group, which may influence its biological activity.

Biological Activities

Research indicates that compounds similar to 4-(4-Bromo-phenyl)-tetrahydro-pyran derivatives exhibit various biological activities, including:

- Antitumor Activity : Pyran derivatives have been shown to possess significant anticancer properties against various cancer cell lines, including malignant melanoma and breast cancer .

- Antimicrobial Properties : Some studies suggest that pyran compounds can demonstrate antimicrobial activity, making them potential candidates for antibiotic development .

- Anti-inflammatory Effects : Compounds in this class may exhibit anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .

Synthesis

The synthesis of 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester typically involves the reaction of 4-hydroxy-6-methylpyran-2-one with 4-bromobenzaldehyde and malononitrile in the presence of a catalyst like DMAP in ethanol . The reaction conditions and yields can vary based on experimental setups.

Case Studies and Research Findings

- Anticancer Activity :

-

Antimicrobial Screening :

- In vitro tests demonstrated that certain derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that the presence of the bromophenyl group was crucial for enhancing antimicrobial potency .

- Anti-inflammatory Studies :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves coupling bromophenyl intermediates with tetrahydropyran precursors under palladium-catalyzed cross-coupling conditions. Key optimization parameters include temperature control (e.g., 60–80°C), solvent selection (e.g., THF or DMF for solubility), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the ester product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Focus on carbonyl (C=O) stretching vibrations (~1720 cm⁻¹) and C-Br bonds (~560 cm⁻¹) .

- NMR : ¹H NMR reveals proton environments (e.g., methyl ester singlet at δ 3.6–3.8 ppm; aromatic protons at δ 7.2–7.6 ppm). ¹³C NMR confirms the ester carbonyl (~170 ppm) and bromophenyl carbons .

- XRD : Single-crystal X-ray diffraction resolves the tetrahydropyran ring conformation and intermolecular hydrogen bonding (e.g., C-H⋯O interactions) .

Q. What safety protocols should researchers follow when handling this compound?

- Methodological Answer : The compound is a lachrymator and respiratory irritant. Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation. In case of skin contact, wash immediately with soap and water. Store in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can computational methods like DFT and Hirshfeld surface analysis elucidate electronic structure and intermolecular interactions?

- Methodological Answer :

- DFT : Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets to predict bond lengths, angles, and frontier orbitals (HOMO-LUMO gap). Compare with XRD data to validate computational models .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H⋯Br, H⋯O contacts) via CrystalExplorer. Red-blue color maps highlight regions of strong/weak interactions, correlating with packing efficiency .

Q. How can researchers resolve discrepancies between experimental and computational data?

- Methodological Answer : Discrepancies (e.g., bond length variations ≤0.05 Å between DFT and XRD) often arise from crystal packing effects. Use periodic boundary condition (PBC) DFT simulations to account for lattice constraints. Validate with temperature-dependent XRD to assess thermal motion .

Q. What AI-driven strategies are available for retrosynthetic planning of this compound?

- Methodological Answer : AI tools like Template_relevance Pistachio and Reaxys databases predict feasible routes by analyzing >10⁶ reactions. Input the target structure to generate retro-synthetic trees, prioritizing steps with high atom economy (e.g., Suzuki-Miyaura coupling for bromophenyl integration) .

Q. How does the compound’s stability under varying conditions (pH, temperature) impact its application in drug intermediates?

- Methodological Answer : Stability studies (HPLC monitoring) show decomposition above 80°C or in acidic media (pH < 3). For pharmaceutical use (e.g., Trifarotene synthesis), store at 2–8°C in inert atmospheres. Derivatization (e.g., tert-butyl ester protection) enhances stability .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Methodological Answer : Yield variations (±15%) may stem from subtle differences in catalyst purity, solvent drying, or reaction scaling. Replicate protocols rigorously, and use in-situ monitoring (e.g., TLC or GC-MS) to identify intermediate bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.